ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate typically involves a multi-step reaction process. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl halides.
Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Biological Studies: The compound’s interaction with enzymes and receptors is of interest for understanding its biological activity.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in pharmaceutical research.
Mechanism of Action
The mechanism of action of ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to interact with enzymes and receptors through non-covalent interactions. This can lead to inhibition or activation of specific biological pathways, contributing to its antibacterial, anticancer, and anti-tuberculosis activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1H-tetrazol-1-yl)benzoate
- 4-({2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)benzoic acid derivatives
Uniqueness
Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate is unique due to its combination of a tetrazole ring, cyclohexyl group, and benzoate ester. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H25N5O3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H25N5O3/c1-2-27-18(26)15-6-8-16(9-7-15)21-17(25)12-19(10-4-3-5-11-19)13-24-14-20-22-23-24/h6-9,14H,2-5,10-13H2,1H3,(H,21,25) |
InChI Key |
BFUBJAMDGOBECG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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